molecular formula C29H24N2O4S B15044635 Benzyl {[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate

Benzyl {[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate

Cat. No.: B15044635
M. Wt: 496.6 g/mol
InChI Key: UAYPIPQKMGSNNT-UHFFFAOYSA-N
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Description

Benzyl {[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a pyridine ring substituted with cyano and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl {[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with malononitrile to form a substituted pyridine ring. This intermediate is then reacted with benzyl bromide and thiol to introduce the sulfanyl and acetate groups. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl {[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl {[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl {[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the methoxyphenyl groups can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl {[3-cyano-4,6-bis(4-hydroxyphenyl)pyridin-2-yl]sulfanyl}acetate
  • Benzyl {[3-cyano-4,6-bis(4-methylphenyl)pyridin-2-yl]sulfanyl}acetate
  • Benzyl {[3-cyano-4,6-bis(4-chlorophenyl)pyridin-2-yl]sulfanyl}acetate

Uniqueness

Benzyl {[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate is unique due to the presence of methoxy groups, which can enhance its solubility and bioavailability compared to other similar compounds. The specific arrangement of functional groups also allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C29H24N2O4S

Molecular Weight

496.6 g/mol

IUPAC Name

benzyl 2-[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C29H24N2O4S/c1-33-23-12-8-21(9-13-23)25-16-27(22-10-14-24(34-2)15-11-22)31-29(26(25)17-30)36-19-28(32)35-18-20-6-4-3-5-7-20/h3-16H,18-19H2,1-2H3

InChI Key

UAYPIPQKMGSNNT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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